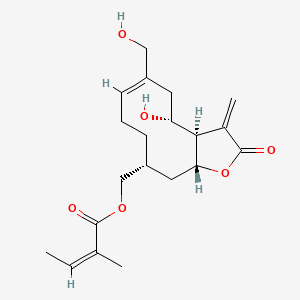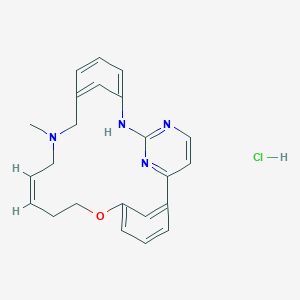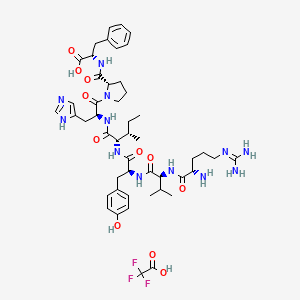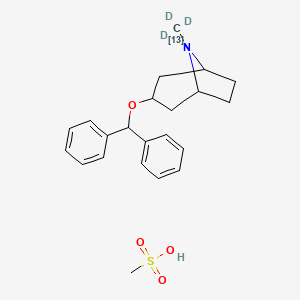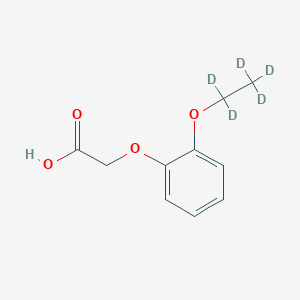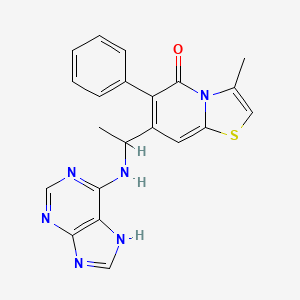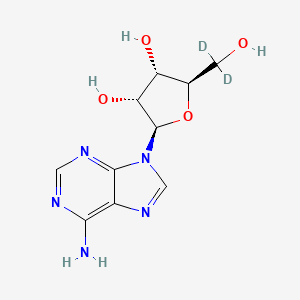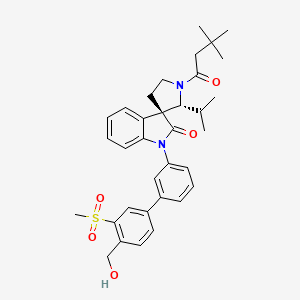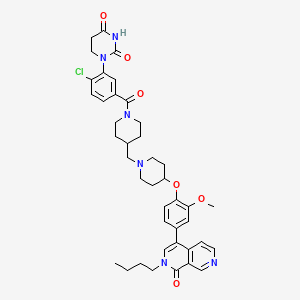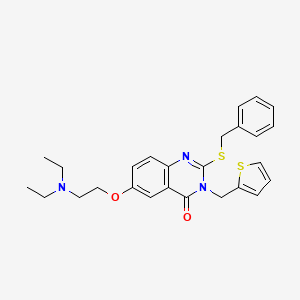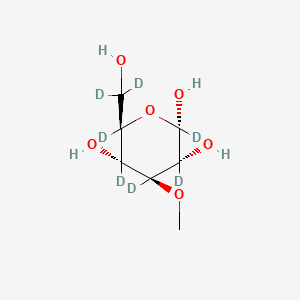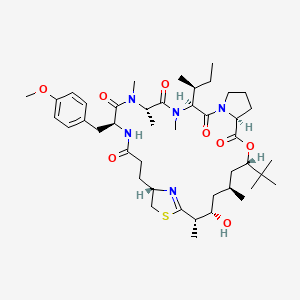
Apratoxin S4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apratoxin S4 is a synthetic analogue of marine cyanobacterial natural products. It is a potent inhibitor of the Sec61 translocon, which is responsible for the cotranslational translocation of secretory proteins into the endoplasmic reticulum. This compound has shown significant anticancer, antiangiogenic, and antiviral activities, making it a compound of great interest in various fields of scientific research .
Métodos De Preparación
The synthesis of Apratoxin S4 involves several steps, including the formation of key intermediates and their subsequent coupling. One of the synthetic routes includes the Michael adduct formation of Apratoxin A with thiol-containing compounds. The reaction conditions typically involve the use of acetonitrile and water as solvents, with the mixture being stored at low temperatures for an extended period .
Análisis De Reacciones Químicas
Apratoxin S4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thiol compounds, acetonitrile, and water. The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .
Aplicaciones Científicas De Investigación
Apratoxin S4 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the Sec61 translocon and its role in protein translocation.
Biology: This compound is employed in cellular models to investigate its effects on viral replication, particularly against viruses like SARS-CoV-2, influenza A, Zika, West Nile, and Dengue
Mecanismo De Acción
Apratoxin S4 exerts its effects by inhibiting the Sec61 translocon, preventing the cotranslational translocation of secretory proteins into the endoplasmic reticulum. This inhibition disrupts the proper glycosylation and folding of proteins, which is essential for viral replication and cancer cell survival. The compound has been shown to block the formation of double-membrane vesicles, reduce dsRNA formation, and prevent viral protein production and trafficking .
Comparación Con Compuestos Similares
Apratoxin S4 is unique due to its potent inhibition of the Sec61 translocon and its broad-spectrum antiviral activity. Similar compounds include other apratoxins, such as Apratoxin A and Apratoxin E, which also target the Sec61 translocon but may differ in their potency and stability . These compounds share a similar mechanism of action but can vary in their specific applications and effectiveness.
Propiedades
Fórmula molecular |
C44H69N5O8S |
|---|---|
Peso molecular |
828.1 g/mol |
Nombre IUPAC |
(2S,3S,5S,7S,10S,16S,19S,22S,27S)-16-[(2S)-butan-2-yl]-7-tert-butyl-3-hydroxy-22-[(4-methoxyphenyl)methyl]-2,5,17,19,20-pentamethyl-8-oxa-29-thia-14,17,20,23,30-pentazatricyclo[25.2.1.010,14]triacont-1(30)-ene-9,15,18,21,24-pentone |
InChI |
InChI=1S/C44H69N5O8S/c1-12-27(3)38-42(54)49-21-13-14-34(49)43(55)57-36(44(6,7)8)23-26(2)22-35(50)28(4)39-45-31(25-58-39)17-20-37(51)46-33(24-30-15-18-32(56-11)19-16-30)41(53)47(9)29(5)40(52)48(38)10/h15-16,18-19,26-29,31,33-36,38,50H,12-14,17,20-25H2,1-11H3,(H,46,51)/t26-,27-,28-,29-,31-,33-,34-,35-,36-,38-/m0/s1 |
Clave InChI |
SHSVXUUTGUMFAP-UOZKOTSUSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C[C@H](C[C@@H]([C@@H](C3=N[C@@H](CCC(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)CS3)C)O)C)C(C)(C)C |
SMILES canónico |
CCC(C)C1C(=O)N2CCCC2C(=O)OC(CC(CC(C(C3=NC(CCC(=O)NC(C(=O)N(C(C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)CS3)C)O)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


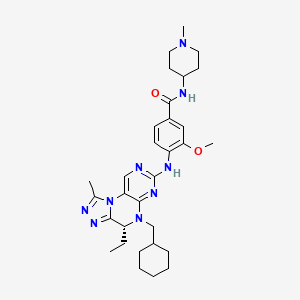
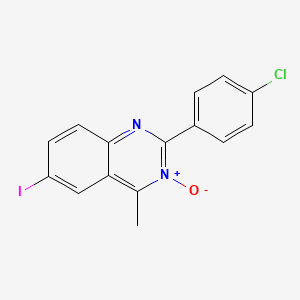
![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
